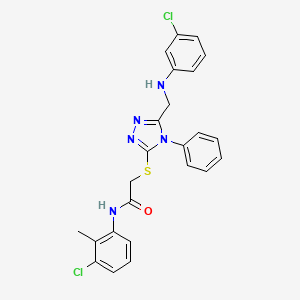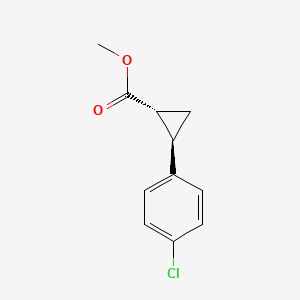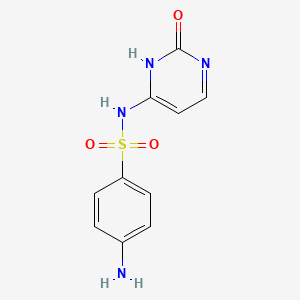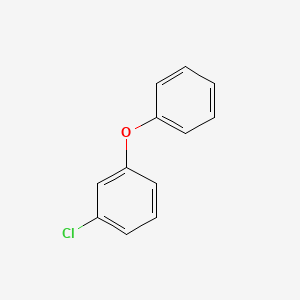![molecular formula C10H12N2O3 B12003059 Methyl 2-[(methylcarbamoyl)amino]benzoate CAS No. 1207-61-0](/img/structure/B12003059.png)
Methyl 2-[(methylcarbamoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(methylamino)carbonyl]amino}benzoate is an organic compound with the molecular formula C10H12N2O3. It is a derivative of benzoic acid and is characterized by the presence of a methylamino group and a carbonyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-{[(methylamino)carbonyl]amino}benzoate can be synthesized through the methylation of 2-aminobenzoic acid methyl ester using dimethyl sulfate. The reaction involves the following steps:
- Dissolve 3 grams (0.02 moles) of 2-aminobenzoic acid methyl ester in 20 milliliters of dimethyl sulfate (0.21 moles) in a 50-milliliter flask.
- Allow the reaction to proceed at room temperature for 12 hours.
- Pour the reaction mixture into 40 milliliters of 1 molar sodium hydroxide solution.
- Extract the aqueous layer with ethyl acetate (30 milliliters × 3).
- Combine the organic layers and wash with saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the resulting colorless liquid by column chromatography to obtain methyl 2-{[(methylamino)carbonyl]amino}benzoate .
Industrial Production Methods
Industrial production of methyl 2-{[(methylamino)carbonyl]amino}benzoate typically involves large-scale methylation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(methylamino)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 2-{[(methylamino)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-{[(methylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(methylamino)carbonyl]amino}benzoate
- Methyl 2-(dimethylamino)benzoate
- Ethyl 4-{[(methylamino)carbothioyl]amino}benzoate
- Methyl 2-{[(cyclohexylamino)carbonyl]amino}benzoate
- Methyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate
Uniqueness
Methyl 2-{[(methylamino)carbonyl]amino}benzoate is unique due to its specific structural features, such as the presence of both a methylamino group and a carbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1207-61-0 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(methylcarbamoylamino)benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-11-10(14)12-8-6-4-3-5-7(8)9(13)15-2/h3-6H,1-2H3,(H2,11,12,14) |
InChI Key |
WDDRMDLUTQHAGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12002995.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)

![2,4-Bis[(dimethylamino)methyl]-6-methylphenol](/img/structure/B12003010.png)
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)


![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)

